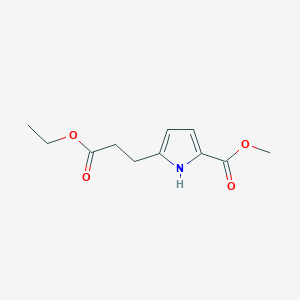
Methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with an ethoxy-oxopropyl group and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate typically involves the reaction of pyrrole derivatives with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrole-2-carbinols.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:
Methyl 5-(3-ethoxy-3-oxopropyl)-2-hydroxybenzoate: Similar structure but with a hydroxybenzoate group.
Ethyl 3-[({[5-(3-ethoxy-3-oxopropyl)-1,3-thiazol-2-yl]carbamoyl}oxy)methyl]benzoate: Contains a thiazole ring and carbamoyl group.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-16-10(13)7-5-8-4-6-9(12-8)11(14)15-2/h4,6,12H,3,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIXSTKSTCGFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-Amino-2-[4-(2-hydroxyethyl)-5-methyl-1,3-thiazol-2-yl]phenyl]ethanol](/img/structure/B7410165.png)
![5-chloro-1-ethyl-N-[(4-methoxypyridin-2-yl)methyl]-3-methylpyrazole-4-carboxamide](/img/structure/B7410173.png)
![5-methyl-N-[[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B7410185.png)
![N-[[4-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]methyl]-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxamide](/img/structure/B7410187.png)
![5-chloro-3-ethyl-N-[[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7410195.png)
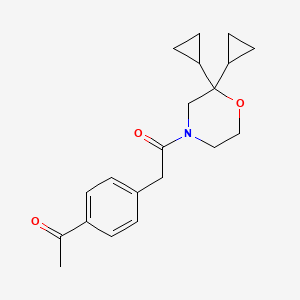
![(3S)-1-[2-[(2-methoxyacetyl)-methylamino]acetyl]-N-propan-2-ylpiperidine-3-carboxamide](/img/structure/B7410224.png)
![1-[(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]-2-(4-acetylphenyl)ethanone](/img/structure/B7410230.png)
![(5-Chloro-1-methylpyrazol-3-yl)-[3-[methyl(pyrimidin-2-ylmethyl)amino]pyrrolidin-1-yl]methanone](/img/structure/B7410235.png)
![(5-Chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-(5-methyl-2-azaspiro[5.5]undecan-2-yl)methanone](/img/structure/B7410244.png)
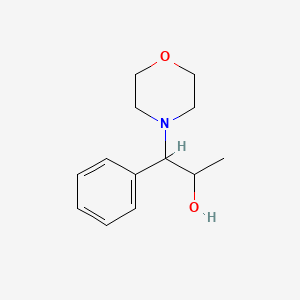
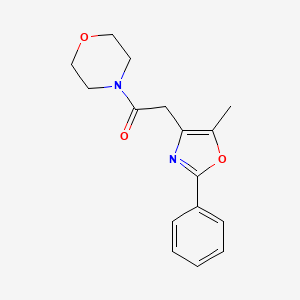
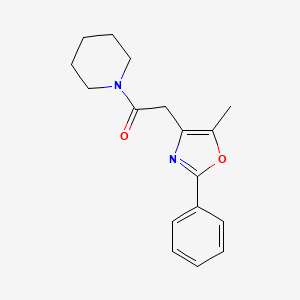
![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride](/img/structure/B7410272.png)
